molecular formula C9H10BrClN2O2 B14765215 2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide

2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide

Cat. No.: B14765215
M. Wt: 293.54 g/mol
InChI Key: AMQYHNVMKAXBOV-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of bromine, chlorine, and a methoxyethyl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide typically involves multiple steps. One common method starts with the bromination and chlorination of nicotinamide to introduce the bromine and chlorine atoms at the desired positions. This is followed by the introduction of the methoxyethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

Compared to similar compounds, 2-Bromo-5-chloro-N-(2-methoxyethyl)nicotinamide is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrClN2O2

Molecular Weight

293.54 g/mol

IUPAC Name

2-bromo-5-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C9H10BrClN2O2/c1-15-3-2-12-9(14)7-4-6(11)5-13-8(7)10/h4-5H,2-3H2,1H3,(H,12,14)

InChI Key

AMQYHNVMKAXBOV-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

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